Apixaban is a direct oral anticoagulant (DOAC) that targets factor Xa, playing a crucial role in the coagulation cascade by inhibiting thrombin generation and clot formation. It is widely used for the prevention and treatment of thromboembolic diseases, including deep venous thrombosis and atrial fibrillation. The drug's pharmacokinetic profile is characterized by good oral bioavailability, low clearance, and multiple elimination pathways, which minimizes the potential for drug-drug interactions579.
Apixaban-d3 shares a near-identical molecular structure with Apixaban. The key difference lies in the substitution of three hydrogen atoms (1H) with three deuterium atoms (2H, also denoted as D) in the acetic acid side chain of the molecule. [] This isotopic substitution does not significantly alter the chemical behavior but introduces a mass difference detectable by mass spectrometry.
Thromboembolic Disease Prevention and TreatmentApixaban is used clinically for the prevention and treatment of various thromboembolic disorders. It has been shown to reduce coagulation activity biomarkers, such as D-dimer and prothrombin fragment 1.2 (F1.2), in patients with acute coronary syndrome (ACS), indicating its efficacy in secondary prevention4. The drug's pharmacokinetics and pharmacodynamics are consistent across a broad range of patients, allowing for fixed dosages without the need for therapeutic drug monitoring9.
Drug-Drug Interaction PotentialThe metabolic drug-drug interaction potential of apixaban has been evaluated, demonstrating that it does not significantly inhibit cytochrome P450 enzymes, which are commonly involved in drug metabolism. This low interaction potential is further supported by the fact that a significant portion of the drug is excreted unchanged, reducing the likelihood of interactions with other medications2.
Vascular FunctionBeyond its anticoagulant properties, apixaban has been found to enhance vasodilation mediated by protease-activated receptor 2 (PAR-2) in isolated rat arteries. This suggests a potential role for apixaban in improving vascular function, particularly in the context of endothelial dysfunction associated with cardiovascular diseases3.
Comparison with Other AnticoagulantsApixaban has been compared with other direct inhibitors of coagulation factors, such as factor VIIa, XIa, and thrombin. It effectively inhibits tissue-factor induced platelet aggregation in vitro, which is comparable to the effects of direct thrombin inhibitors and more effective than factor XIa inhibitors under the same conditions8.
Apixaban exerts its anticoagulant effects by selectively inhibiting factor Xa. This inhibition is potent and reversible, with a high affinity for factor Xa over other coagulation proteases. Apixaban's action prevents the conversion of prothrombin to thrombin, a key step in the formation of blood clots. The drug has been shown to affect thrombin generation parameters significantly, such as increasing lag-time and decreasing endogenous thrombin potential (ETP) and thrombin-peak, especially in the presence of thrombomodulin1. Additionally, apixaban maintains its inhibitory activity against both free and clot-bound factor Xa, as well as within the prothrombinase complex6.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: